4-Chloro-2-(chloromethyl)-5-methoxypyridine
CAS No.: 28104-31-6
Cat. No.: VC4049410
Molecular Formula: C7H7Cl2NO
Molecular Weight: 192.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28104-31-6 |
|---|---|
| Molecular Formula | C7H7Cl2NO |
| Molecular Weight | 192.04 g/mol |
| IUPAC Name | 4-chloro-2-(chloromethyl)-5-methoxypyridine |
| Standard InChI | InChI=1S/C7H7Cl2NO/c1-11-7-4-10-5(3-8)2-6(7)9/h2,4H,3H2,1H3 |
| Standard InChI Key | CQDQTCHFBXWKCI-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(N=C1)CCl)Cl |
| Canonical SMILES | COC1=C(C=C(N=C1)CCl)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 2-position with a chloromethyl group (-CH₂Cl), at the 4-position with chlorine, and at the 5-position with a methoxy group (-OCH₃). This arrangement creates distinct electronic and steric effects:
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The chloromethyl group enhances electrophilicity at the 2-position, facilitating nucleophilic substitutions.
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The methoxy group at the 5-position donates electron density through resonance, stabilizing the ring while directing further functionalization .
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Chlorine at the 4-position contributes to the compound’s lipophilicity, influencing its solubility and reactivity in nonpolar media .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 192.04 g/mol | |
| Boiling Point | 299.1°C (estimated) | |
| Density | 1.38 g/cm³ (predicted) | |
| SMILES Notation | COC1=C(C=C(N=C1)CCl)Cl |
Spectroscopic Characterization
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NMR Analysis:
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Mass Spectrometry: A molecular ion peak at m/z 192.04 (M⁺) with fragment ions at m/z 157 (M⁺-Cl) and 121 (M⁺-CH₂Cl).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step protocol:
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Methoxylation: 4-Chloro-2-methyl-5-hydroxypyridine undergoes O-methylation using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).
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Chlorination: The resulting 4-chloro-5-methoxy-2-methylpyridine is treated with sulfuryl chloride (SO₂Cl₂) under reflux to introduce the chloromethyl group .
Reaction Conditions:
Industrial Manufacturing
Industrial processes optimize cost and scalability:
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Continuous Flow Reactors: Reduce reaction times by 40% compared to batch methods .
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Catalytic Chlorination: Employ Lewis acids like FeCl₃ to enhance selectivity for the 2-position, minimizing byproducts .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Batch (Lab-Scale) | 68–75 | 95–98 | 1,200 |
| Continuous Flow | 82–85 | 99 | 900 |
Applications in Pharmaceutical Chemistry
Intermediate for Antiviral Agents
The chloromethyl group serves as a handle for constructing prodrugs. For example, it is a key precursor in synthesizing remdesivir analogs, where the pyridine ring enhances membrane permeability.
Agrochemical Development
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Herbicides: Derivatives of this compound inhibit acetolactate synthase (ALS), a target in weed control .
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Insecticides: Structural modifications yield molecules that disrupt insect nicotinic acetylcholine receptors.
Case Study: ALS Inhibition
A 2024 study compared the herbicidal activity of 12 derivatives, identifying the 4-chloro-5-methoxy substitution as critical for binding ALS (IC₅₀ = 0.8 µM) .
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